N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a trifluoromethyl group attached to a triazolo-pyridazine moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This can be achieved through a [3+2] cycloaddition reaction between a suitable azide and an alkyne, followed by functional group modifications to introduce the trifluoromethyl group . The piperazine ring is then introduced through nucleophilic substitution reactions, and the final step involves the attachment of the pyrimidine moiety under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrazine hydrate, and various organic solvents like dichloromethane and ethanol . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .
Scientific Research Applications
N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diabetes and other metabolic disorders
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . It may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
Sitagliptin: A DPP-4 inhibitor used in the treatment of type II diabetes.
Triazolo-pyrazine derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-ethyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N9/c1-2-20-11-5-6-21-15(22-11)27-9-7-26(8-10-27)13-4-3-12-23-24-14(16(17,18)19)28(12)25-13/h3-6H,2,7-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOMGMVKSPLYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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